molecular formula C19H21N5O4 B2361734 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896820-90-9

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2361734
CAS No.: 896820-90-9
M. Wt: 383.408
InChI Key: OKODISVFLHLRPV-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Biological Activity

The compound 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known as D389-0447, is a synthetic derivative of imidazo[2,1-f]purine. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and immunology. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O4
  • Molecular Weight : 383.408 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes an imidazole ring and various functional groups that contribute to its biological activity.

Antidepressant and Anxiolytic Effects

Recent studies have explored the potential of this compound as an antidepressant. In a series of experiments involving forced swim tests (FST) in mice, it was observed that certain derivatives exhibited significant antidepressant-like effects. The compound demonstrated notable affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation . Additionally, some derivatives showed superior anxiolytic properties compared to established drugs like diazepam .

Phosphodiesterase Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes play a critical role in the degradation of cyclic nucleotides (cAMP and cGMP), which are vital for various signaling pathways. Inhibiting these enzymes can lead to increased levels of these second messengers, thereby enhancing neurotransmission and potentially alleviating symptoms of depression and anxiety .

Immunomodulatory Activity

The imidazoquinoline derivatives have shown promise as Toll-like receptor (TLR) agonists. TLRs are essential components of the innate immune system that recognize pathogens and activate immune responses. The structural modifications in compounds similar to D389-0447 have been linked to enhanced TLR7/8 agonistic activity, suggesting potential applications in vaccine adjuvants or treatments for immune-related disorders .

Case Studies and Research Findings

StudyFindings
PubMed Study on AntidepressantsIdentified that certain derivatives exhibit significant affinity for serotonin receptors and show antidepressant-like effects in animal models .
PDE Inhibition StudyDemonstrated that the compound inhibits PDE4B and PDE10A, leading to increased cAMP levels which may contribute to its antidepressant properties .
TLR Agonist ResearchFound that modifications in imidazoquinoline structures can significantly impact their ability to activate TLRs, indicating potential therapeutic uses in immunotherapy .

Properties

IUPAC Name

2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)9-4-10-25)20-18(23)24(12)13-5-7-14(28-3)8-6-13/h5-8,11,25H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODISVFLHLRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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